3-(1-Aminocyclopropyl)aniline dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

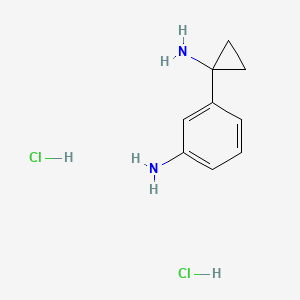

3-(1-Aminocyclopropyl)aniline dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is an organic compound that features an aniline moiety substituted with a 1-aminocyclopropyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)aniline dihydrochloride typically involves the following steps:

Amination: The addition of an amino group to the cyclopropyl ring.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and crystallization to obtain the dihydrochloride salt. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反应分析

Oxidation Reactions

The primary amine group and aromatic ring make this compound susceptible to oxidation. Key pathways include:

Research Findings :

-

Oxidation in acidic media (e.g., HCl + KClO₃) yields chlorinated quinones, while neutral conditions favor nitrobenzene derivatives .

-

The cyclopropyl group remains intact under mild oxidation but may undergo ring-opening under harsh conditions (e.g., strong acids/oxidizers) .

Atherton–Todd Phosphorylation

The primary amine participates in the Atherton–Todd reaction to form phosphoramidates:

Reaction Scheme :

3-(1-Aminocyclopropyl)aniline+(RO)2PHO+CCl4Base(RO)2P(O)NHR+CHCl3

Key Observations :

-

The reaction tolerates steric hindrance from the cyclopropyl group due to the amine’s nucleophilicity .

-

Tertiary amines (e.g., DIPEA) enhance reaction rates by deprotonating intermediates .

Cycloaddition Reactions (Click Chemistry)

The aniline moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Example Reaction :

3-(1-Aminocyclopropyl)aniline+RC≡CH+NaN3Cu(I)1,2,3-Triazole Derivative

| Parameter | Value |

|---|---|

| Regioselectivity | 1,4-disubstituted triazoles dominate |

| Conditions | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (rt) |

| Yield | Up to 86% (based on analogous substrates) |

Mechanistic Insight :

Palladium-Catalyzed Cross-Coupling

The aromatic amine participates in Buchwald-Hartwig amination and related C–N bond-forming reactions:

Reaction Example :

3-(1-Aminocyclopropyl)aniline+Ar-XPd(dba)2/XantphosN-Aryl Derivative

| Parameter | Details |

|---|---|

| Catalyst System | Pd(OAc)₂ with Xantphos or DavePhos ligands |

| Base | Cs₂CO₃ or K₃PO₄ |

| Scope | Compatible with aryl halides (X = Br, I) and heteroaromatics |

| Yield Range | 60–95% (similar substrates) |

Critical Notes :

-

The hydrochloride salt requires neutralization (e.g., with Et₃N) before coupling .

-

Steric effects from the cyclopropane are minimal in electron-rich systems .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl (conc.), reflux | 3-(1-Aminoethyl)aniline derivatives |

| Hydrogenation | H₂/Pd-C, MeOH | Saturated cyclohexylamine analogs |

Mechanistic Pathway :

-

Protonation of the cyclopropane ring induces strain relief via bond cleavage, forming carbocation intermediates .

N-Functionalization

The primary amine undergoes standard derivatizations:

| Reaction | Reagents | Products |

|---|---|---|

| Acylation | Acetic anhydride | N-Acetylated derivative |

| Sulfonation | H₂SO₄, SO₃ | Sulfanilic acid analog |

| Diazo Coupling | NaNO₂/HCl, β-naphthol | Azo dyes |

Applications :

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

| Condition | Behavior |

|---|---|

| Acidic (pH < 3) | Protonation of amine enhances solubility; stabilizes cyclopropane |

| Basic (pH > 10) | Deprotonation enables nucleophilic reactions (e.g., alkylation) |

Stability Note :

科学研究应用

3-(1-Aminocyclopropyl)aniline dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(1-Aminocyclopropyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.

相似化合物的比较

Similar Compounds

Aniline: A simple aromatic amine with a similar structure but lacking the cyclopropyl group.

Cyclopropylamine: Contains a cyclopropyl group but lacks the aromatic ring.

N-Methylcyclopropylamine: Similar structure with a methyl group on the nitrogen atom.

Uniqueness

3-(1-Aminocyclopropyl)aniline dihydrochloride is unique due to the presence of both an aniline moiety and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

3-(1-Aminocyclopropyl)aniline dihydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized as a dihydrochloride salt, which enhances its solubility and bioavailability in biological systems. It has been utilized as an intermediate in the synthesis of various organic molecules and is investigated for its interactions with biological targets, particularly enzymes and receptors.

This compound operates primarily through the following mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity, which can lead to various biological effects depending on the target enzyme involved.

- Receptor Modulation : It may interact with receptors that are crucial for signaling pathways, influencing cellular responses.

Biological Activity

The biological activities of this compound have been explored in several studies:

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. For instance, it has been used as a starting point for the development of derivatives with enhanced potency against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human breast carcinoma cells (MCF-7) and squamous cell carcinoma lines .

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in cancer progression. For example, it has been linked to the inhibition of LSD1 (lysine-specific demethylase 1), an enzyme associated with gene regulation in cancer cells. The compound forms a stable covalent adduct with the reduced form of the cofactor FAD, leading to effective inhibition .

Case Studies

属性

分子式 |

C9H14Cl2N2 |

|---|---|

分子量 |

221.12 g/mol |

IUPAC 名称 |

3-(1-aminocyclopropyl)aniline;dihydrochloride |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;;/h1-3,6H,4-5,10-11H2;2*1H |

InChI 键 |

ZLEHVJJNIIPTPM-UHFFFAOYSA-N |

规范 SMILES |

C1CC1(C2=CC(=CC=C2)N)N.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。